molecular formula C9H9ClO B1362065 2-Phenylpropanoyl chloride CAS No. 22414-26-2

2-Phenylpropanoyl chloride

Cat. No.: B1362065
CAS No.: 22414-26-2
M. Wt: 168.62 g/mol
InChI Key: FOTITZRWZUAVPH-UHFFFAOYSA-N
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Description

2-Phenylpropanoyl chloride is an organic compound with the molecular formula C9H9ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of amides and esters, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylpropanoyl chloride can be synthesized through the reaction of 2-phenylpropanoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid reacts with thionyl chloride to produce the corresponding acyl chloride and sulfur dioxide gas.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 2-phenylpropanoic acid is treated with thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled temperatures to ensure maximum yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions. It reacts with amines to form amides and with alcohols to form esters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-phenylpropanoic acid and hydrochloric acid.

    Reduction: It can be reduced to 2-phenylpropanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Amines: For amide formation, primary or secondary amines are used under mild conditions.

    Alcohols: Esterification reactions typically involve the use of alcohols in the presence of a base or an acid catalyst.

    Water: Hydrolysis reactions occur readily at room temperature.

Major Products Formed:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    2-Phenylpropanoic Acid: Formed from hydrolysis.

Scientific Research Applications

2-Phenylpropanoyl chloride is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. In medicinal chemistry, it is used to prepare compounds with potential therapeutic properties. Additionally, it is employed in the synthesis of polymers and materials science research.

Mechanism of Action

The reactivity of 2-phenylpropanoyl chloride is primarily due to the presence of the acyl chloride functional group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.

Comparison with Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the additional methyl group on the alpha carbon.

    Phenylacetyl Chloride: Similar but has a different positioning of the phenyl group.

Uniqueness: 2-Phenylpropanoyl chloride is unique due to the presence of the phenyl group and the methyl group on the alpha carbon, which influences its reactivity and the types of products it can form. This structural feature makes it distinct from other acyl chlorides and provides it with specific reactivity patterns that are valuable in organic synthesis.

Properties

IUPAC Name

2-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTITZRWZUAVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375141
Record name 2-phenylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22414-26-2
Record name 2-phenylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydratropoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(±)-2-Phenylpropionic acid in the amount of 7.50 g (50 mmol) and 7.14 g (60 mmol) of thionyl chloride were heated for 1 hour under reflux in carbon tetrachloride. The solvent and unaltered thionyl chloride were evaporated under reduced pressure to give (±)-2-phenylpropionic acid chloride as a pale yellow oil. To the oil were added 30 ml of benzene, 7.30 g (52.5 mmol) of p-nitrophenol and 4.75 g (60.0 mmol) of pyridine were added, and the mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with 10 ml of aqueous 10% hydrochloric acid, extracted with ethyl acetate, followed by solvent evaporation from the organic layer, to obtain 13.9 g of a pale yellow solid. Recrystallization of the solid from ethanol gave 10.4 g (38.4 mmol, yield 77%) of (±)-p-nitrophenyl 2-phenylpropionate as colorless crystals.
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7.14 g
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-phenylpropionic acid (0.36 mL; 2.6 mmol) and a catalytic amount of dry dimethylformamide (ca. 10 μL) in 3.0 mL of dry methylene chloride under nitrogen at room temperature was added oxalyl chloride (0.34 mL; 3.9 mmol) dropwise. After 30 minutes, the mixture was concentrated in vacuo and used immediately for Step 2.
Quantity
0.36 mL
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10 μL
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0.34 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Phenylpropanoyl chloride in stereochemical analysis?

A1: this compound, often derived from Mosher's acid, serves as a crucial chiral derivatizing agent (CDA) in stereochemical analysis. [, ] This means it reacts with chiral molecules to form diastereomers, which, unlike enantiomers, can be readily distinguished by techniques like NMR spectroscopy. This property is particularly useful for determining the absolute configuration of chiral alcohols and amines. []

Q2: How does the structure of this compound contribute to its effectiveness as a CDA?

A2: The presence of the chiral center at the 2-position of this compound is crucial for its ability to form diastereomeric derivatives. [, ] Researchers have explored using quasi-enantiomeric Evans’ oxazolidinones to resolve racemic mixtures of this compound. [, ] This process aims to efficiently separate the enantiomers, allowing for the preparation of enantiopure CDAs for accurate determination of absolute configuration in target molecules.

Q3: Can you provide an example of how this compound has been used to determine absolute configuration in a research setting?

A3: In a study focusing on a pyrrolopiperidine derivative, researchers utilized (R)-(-)-Mosher acid chloride, derived from (R)-2-Phenylpropanoyl chloride, to react with a synthesized enantiopure octahydro-3H-pyrrolo[3,4-c]pyridin-3-one. [] The resulting diastereomeric product allowed the researchers to confirm the absolute configuration of the starting pyrrolopiperidine fragment through X-ray crystallography. [] This exemplifies the practical application of this compound as a tool in stereochemical elucidation.

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